molecular formula C9H16BrNO4 B2753626 N-Boc-3-bromo-L-alanine Methyl Ester CAS No. 1219200-16-4; 175844-11-8

N-Boc-3-bromo-L-alanine Methyl Ester

Cat. No.: B2753626
CAS No.: 1219200-16-4; 175844-11-8
M. Wt: 282.134
InChI Key: ODLDPRMMKCMNMD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Chiral Amino Acid Chemistry

The specific three-dimensional arrangement of atoms, or stereochemistry, is a fundamental concept in the study of biologically active molecules. Amino acids, the building blocks of proteins, exist as chiral molecules, with the L-isomers being the predominant form found in nature. The precise stereochemistry of amino acids is crucial for the proper folding and function of proteins and for the specific interactions of molecules with biological targets such as enzymes and receptors.

N-Boc-3-bromo-L-alanine methyl ester is a chiral building block that retains the L-configuration at the α-carbon, inherent from its parent amino acid, L-alanine. nih.gov The tert-butoxycarbonyl (Boc) protecting group on the amino function and the methyl ester on the carboxyl group are strategically placed to prevent unwanted side reactions during synthesis, allowing for modifications at the β-position. The presence of the bromine atom at the 3-position introduces a reactive handle that is not present in natural amino acids, thereby opening up a vast array of possibilities for the synthesis of novel, non-natural amino acids with defined stereochemistry. The L-configuration of this building block is of paramount importance as it allows for its incorporation into peptides and other bioactive molecules, mimicking the natural stereochemistry and thus influencing their biological activity and recognition by enzymes.

Significance as a Versatile Synthetic Building Block

The synthetic utility of this compound lies in the reactivity of the carbon-bromine bond at the β-position. This allows for the introduction of a wide variety of functional groups through well-established synthetic methodologies, making it a cornerstone for the synthesis of diverse molecular architectures.

Nucleophilic Substitution Reactions: The bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the synthesis of a plethora of β-substituted alanine (B10760859) derivatives. Common nucleophiles employed in these reactions include:

Amines: to generate various diamino-propionic acid derivatives.

Thiols: to produce sulfur-containing amino acids.

Alkoxides: to form ether-linked amino acids.

These substitution reactions typically proceed with high efficiency and allow for the introduction of diverse side chains, which is a powerful strategy in the design of novel peptides and peptidomimetics with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in this compound can also participate in palladium-catalyzed cross-coupling reactions. This modern synthetic methodology enables the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. While the bromo derivative is suitable for some cross-coupling reactions, its iodo-analogue is often more reactive in reactions such as Negishi cross-coupling. These reactions are instrumental in synthesizing amino acids with aromatic or heteroaromatic side chains, which are prevalent in many biologically active compounds.

The versatility of this compound as a synthetic building block is summarized in the following table:

Reaction TypeReactantProduct Class
Nucleophilic SubstitutionAmines, Thiols, Alkoxidesβ-substituted alanine derivatives
Palladium-Catalyzed Cross-CouplingOrganometallic reagentsAryl/heteroaryl alanine derivatives

Overview of Research Landscape and Key Challenges

The research landscape for this compound is vibrant and primarily focused on its application in the synthesis of complex organic molecules with potential therapeutic applications. It is extensively used in the construction of unnatural amino acids, which are then incorporated into peptides to enhance their stability, conformational properties, and biological activity. These modified peptides, or peptidomimetics, are a focal point in drug discovery research.

Recent Research Findings: Recent studies have highlighted the use of this building block in the synthesis of conformationally constrained amino acids, which are valuable tools for studying peptide structure-activity relationships. The introduction of bulky or cyclic substituents via the bromo-precursor can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, its application extends to the synthesis of β-amino acids, which are important components of various biologically active natural products and pharmaceuticals. nih.govresearchgate.net

Key Challenges: Despite its versatility, the use of this compound is not without its challenges.

Stereochemical Integrity: A primary concern during the synthesis and subsequent reactions of this compound is the potential for racemization at the α-carbon. The reaction conditions, particularly the choice of base and temperature, must be carefully controlled to preserve the enantiomeric purity of the final product.

Side Reactions: The presence of multiple functional groups can lead to undesired side reactions. For instance, elimination of HBr to form the corresponding dehydroalanine (B155165) derivative can be a competing pathway under basic conditions. The Boc protecting group is crucial to prevent side reactions at the amino group during bromination.

Scalability: While the synthesis of this compound is well-established at the laboratory scale, scaling up the production can present challenges. These include ensuring consistent quality, managing reaction exotherms, and developing efficient purification methods. Industrial methods often focus on improving safety, reducing environmental impact, and ensuring scalability by using milder solvents and controlled temperature profiles.

Storage and Stability: Like many halogenated organic compounds, this compound may require specific storage conditions, such as refrigeration, to prevent degradation over time.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDPRMMKCMNMD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Boc 3 Bromo L Alanine Methyl Ester

Direct Halogenation Approaches for β-Bromination

Direct halogenation involves the introduction of a bromine atom at the β-carbon of an N-Boc-L-alanine methyl ester backbone. This approach is favored for its atom economy and directness, though it requires careful control to achieve the desired regioselectivity and stereochemical outcome.

The key challenge in direct halogenation is to selectively functionalize the β-position without affecting other parts of the molecule. Radical bromination is a common and effective strategy to achieve this. The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

The reaction proceeds selectively at the β-position due to the stability of the resulting carbon radical, which is influenced by the adjacent ester group. The N-Boc protecting group is essential as it prevents unwanted side reactions at the nitrogen atom during the radical process. The choice of solvent, such as carbon tetrachloride (CCl₄), is also critical for facilitating the radical chain reaction.

Table 1: Representative Conditions for Direct β-Bromination

Starting MaterialBrominating AgentInitiatorSolventTemperature
N-Boc-L-alanine methyl esterN-Bromosuccinimide (NBS)AIBNCCl₄Reflux

Maintaining the L-configuration at the α-carbon is paramount during the synthesis. In radical bromination reactions using NBS, the stereocenter at the α-position is generally preserved. The reaction mechanism involves the formation of a radical at the β-carbon, which does not directly involve the chiral center. This allows for the introduction of the bromine atom while retaining the original stereochemistry of the starting L-alanine derivative. The integrity of the final product's stereochemistry is typically confirmed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Synthesis via Functional Group Interconversions

An alternative and widely used strategy involves the transformation of precursors where a different functional group already exists at the β-position. This multi-step approach often provides greater control and predictability compared to direct halogenation. Functional group interconversion is a fundamental concept in organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.comimperial.ac.uk

L-serine is an ideal and readily available chiral precursor for synthesizing N-Boc-3-bromo-L-alanine methyl ester. The β-hydroxyl group of serine can be converted into a bromine atom via a two-step nucleophilic substitution process.

The synthesis begins with the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group and esterification of the carboxylic acid to form N-Boc-L-serine methyl ester. orgsyn.orgchemicalbook.com The β-hydroxyl group is then transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu Finally, the leaving group is displaced by a bromide ion, typically from a source like lithium bromide or sodium bromide, in an Sₙ2 reaction to yield the desired product. This sequence ensures that the stereochemistry at the α-carbon is inverted at the β-carbon, but since the starting material is serine, the final product retains the L-configuration relative to alanine (B10760859). A similar strategy is employed to synthesize the corresponding β-iodoalanine derivative. researchgate.net

Table 2: Synthesis Pathway from L-Serine Derivative

StepReactionTypical Reagents
1N-protection & Esterification(Boc)₂O, then CH₃I / K₂CO₃ or Diazomethane
2Activation of Hydroxyl GroupTosyl chloride (TsCl) or Mesyl chloride (MsCl), Pyridine
3Nucleophilic SubstitutionLithium Bromide (LiBr) or Sodium Bromide (NaBr)

Other β-substituted alanine derivatives can also serve as precursors. For instance, a compound like N-Boc-3-iodo-L-alanine methyl ester can be converted to the bromo analogue. fishersci.com This type of halide exchange, known as the Finkelstein reaction, involves treating the iodo-derivative with a bromide salt. vanderbilt.edu While less common for preparing the bromo derivative directly, this interconversion highlights the versatility of β-functionalized amino acids as synthetic intermediates. These precursors are valuable in their own right, for example, in palladium-catalyzed cross-coupling reactions to form non-natural amino acids. researchgate.net

Enantioselective and Diastereoselective Synthetic Routes

The primary strategy for ensuring the enantiopurity of this compound is substrate-controlled synthesis. By starting with an enantiomerically pure precursor, such as naturally occurring L-serine or L-alanine, the chirality is carried through the synthetic sequence. orgsyn.orgnih.gov The reactions employed, such as the activation and substitution of the serine hydroxyl group or the radical bromination of alanine, are designed to be stereoretentive or stereospecific at the α-carbon.

While methods for the catalytic enantioselective synthesis of complex amino acids exist, for a relatively simple molecule like β-bromoalanine, the use of a chiral pool starting material is the most practical and efficient approach. nih.govnih.gov The focus of these synthetic routes is less on creating the chiral center and more on preserving it throughout the chemical transformations. The high stereochemical fidelity of these routes is a critical aspect of their utility, ensuring that the final product is suitable for applications where chirality is crucial, such as in the synthesis of stereochemically defined peptides and pharmaceuticals.

Chiral Auxiliary-Mediated Syntheses

While direct, well-documented examples of chiral auxiliary-mediated syntheses specifically for this compound are not prevalent in readily available literature, the principles of this approach are fundamental in asymmetric synthesis and can be applied conceptually. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction.

The general strategy would involve attaching a chiral auxiliary to a prochiral precursor of the alanine backbone. This auxiliary would then sterically hinder one face of the molecule, forcing an incoming electrophilic bromine source to attack from the less hindered face, thereby establishing the desired L-configuration at the alpha-carbon.

A hypothetical reaction pathway could involve the use of a well-established chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam. The synthesis would proceed through the following conceptual steps:

Acylation of the chiral auxiliary with a suitable propiolate derivative.

Conjugate addition of a nitrogen source (e.g., an azide) to the α,β-unsaturated system, with the chiral auxiliary directing the stereochemistry of the newly formed stereocenter.

Subsequent transformation of the carboxyl group to a methyl ester.

Introduction of the bromine atom at the β-position.

Removal of the chiral auxiliary to yield the final product.

Asymmetric Catalysis in its Formation

Asymmetric catalysis represents a more modern and efficient approach to the synthesis of chiral molecules like this compound. This methodology utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A plausible, though not explicitly documented, asymmetric catalytic approach for this specific compound could involve the catalytic enantioselective bromination of a suitable precursor. For instance, a reaction could be envisioned where a chiral catalyst, likely a transition metal complex with a chiral ligand, would coordinate to a derivative of dehydroalanine (B155165) (an α,β-unsaturated amino acid). This coordination would create a chiral environment around the double bond, leading to a stereoselective addition of a bromine-containing reagent across the double bond.

Another potential route could be the asymmetric hydrobromination of an N-Boc-protected dehydroalanine methyl ester, catalyzed by a chiral transition metal complex. The success of such a reaction would be highly dependent on the development of a catalyst system capable of controlling the regioselectivity and enantioselectivity of the addition.

Optimization of Reaction Conditions and Yields in Academic Synthesis

In academic settings, the synthesis of this compound is most commonly approached via the diastereoselective bromination of a protected L-serine derivative. This method leverages the readily available and stereochemically defined starting material, L-serine. The key steps involve the protection of the amino and carboxyl groups, followed by the conversion of the hydroxyl group into a leaving group and subsequent substitution with bromide.

A common precursor for this synthesis is N-Boc-L-serine methyl ester. Its preparation from L-serine is a well-established procedure.

Table 1: Synthesis of N-Boc-L-serine methyl ester

Step Reagents and Conditions Yield
N-protection (Boc)₂O, NaOH, Dioxane/H₂O, 0°C to rt High

The subsequent and most critical step is the conversion of the hydroxyl group of N-Boc-L-serine methyl ester to a bromide. A common method for this transformation is the Appel reaction or variations thereof. Optimization of this step is crucial for achieving high yields and minimizing side reactions, such as elimination or racemization.

Table 2: Representative Bromination of N-Boc-L-serine methyl ester

Reagents Solvent Temperature Yield
CBr₄, PPh₃ Dichloromethane 0°C to rt Variable
PBr₃ Diethyl ether 0°C Variable

Factors influencing the yield and purity include the choice of brominating agent, solvent, reaction temperature, and reaction time. For example, using triphenylphosphine (B44618) and carbon tetrabromide (the Appel reaction) can be effective, but purification to remove the triphenylphosphine oxide byproduct can be challenging. The use of phosphorus tribromide (PBr₃) is another option, though it is a harsh reagent that can lead to side products if the reaction is not carefully controlled.

A related approach, documented for the D-isomer, involves the radical bromination of N-Boc-alanine methyl ester using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). This method introduces the bromine at the β-position while preserving the stereochemistry at the α-carbon. Optimization of this reaction would involve controlling the stoichiometry of NBS and the concentration of the radical initiator to favor mono-bromination and prevent over-reaction.

Table 3: Radical Bromination Conditions (for D-isomer, applicable to L-isomer)

Brominating Agent Initiator Solvent Temperature

Green Chemistry Approaches in its Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry protocols for the synthesis of this compound are not extensively reported, the general principles can be applied to its synthesis.

One area of focus is the replacement of hazardous reagents and solvents. For instance, in the bromination step, the use of toxic solvents like carbon tetrachloride could be replaced with greener alternatives such as supercritical carbon dioxide or ionic liquids. Similarly, finding alternatives to phosphorus-based reagents in the Appel reaction would be beneficial from an environmental standpoint.

Enzymatic synthesis offers a promising green alternative. Biocatalysis can be highly selective and often proceeds under mild conditions in aqueous media. A potential biocatalytic route could involve the use of a halogenase enzyme. While the direct enzymatic bromination of an alanine derivative at the β-position is not a commonly reported transformation, the discovery and engineering of novel halogenases could make this a future possibility.

Another green chemistry consideration is atom economy. The ideal synthesis would incorporate all atoms from the starting materials into the final product. The synthesis from L-serine, while effective, has a lower atom economy due to the displacement of the hydroxyl group. A more atom-economical approach would be the direct, stereoselective addition of HBr across the double bond of N-Boc-dehydroalanine methyl ester, as mentioned in the asymmetric catalysis section. The development of an efficient catalyst for this transformation would be a significant step towards a greener synthesis.

Reactivity and Mechanistic Investigations of N Boc 3 Bromo L Alanine Methyl Ester

Nucleophilic Substitution Reactions

The primary mode of reactivity for N-Boc-3-bromo-L-alanine methyl ester is the nucleophilic displacement of the bromide ion. This S(_N)2 reaction is facilitated by the electrophilic nature of the β-carbon, enabling the formation of a wide array of substituted alanine (B10760859) derivatives.

Intermolecular Nucleophilic Displacement of Bromide

A diverse range of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

Nitrogen nucleophiles, including primary and secondary amines, as well as azide (B81097) ions, readily react with this compound. These reactions are fundamental for the synthesis of diamino acids and other nitrogen-containing amino acid derivatives. For instance, the reaction with sodium azide provides a straightforward route to N-Boc-3-azido-L-alanine methyl ester, a precursor for 3-aminoalanine. The reaction conditions typically involve a polar aprotic solvent, such as DMF, and may be carried out at room temperature or with gentle heating to ensure complete conversion.

NucleophileReagentSolventConditionsProductYield (%)
AzideNaN(_3)DMFRoom Temp.N-Boc-3-azido-L-alanine methyl esterHigh
Primary AmineR-NH(_2)DMF/BaseVariesN-Boc-3-(alkylamino)-L-alanine methyl esterGood-High
Secondary AmineR(_2)NHDMF/BaseVariesN-Boc-3-(dialkylamino)-L-alanine methyl esterGood-High

While less commonly reported in detailed studies for this specific substrate, oxygen-based nucleophiles such as alkoxides and phenoxides can participate in substitution reactions to form ether-linked amino acids. These reactions generally require a strong base to deprotonate the alcohol or phenol, generating the corresponding nucleophilic alkoxide or phenoxide. The choice of solvent and reaction temperature is critical to avoid competing elimination reactions. Carboxylate anions can also act as oxygen nucleophiles, leading to the formation of ester-linked derivatives.

NucleophileReagentSolventBaseProduct
AlkoxideR-OHTHF/DMFNaHN-Boc-3-alkoxy-L-alanine methyl ester
PhenoxideAr-OHTHF/DMFNaH, K(_2)CO(_3)N-Boc-3-phenoxy-L-alanine methyl ester
CarboxylateR-COOHDMFEt(_3)N, Cs(_2)CO(_3)N-Boc-3-(acyloxy)-L-alanine methyl ester

The reaction of this compound with sulfur-based nucleophiles is a well-established and highly efficient transformation, particularly in the synthesis of the non-proteinogenic amino acid lanthionine and its derivatives. researchgate.net Thiolates, generated from thiols in the presence of a base, are excellent nucleophiles for the displacement of the bromide. This reaction is a cornerstone in the construction of thioether-bridged peptides and other sulfur-containing molecules. researchgate.net

A notable application is the synthesis of orthogonally protected lanthionines. In a typical procedure, a protected cysteine derivative is treated with a base to generate the thiolate, which then reacts with this compound. The use of phase-transfer conditions has been shown to be effective for this transformation. researchgate.net Problems with competing elimination reactions to form dehydroalanine (B155165) can be minimized by using sterically demanding protecting groups on the nitrogen, such as the trityl group, which disfavors α-proton abstraction. researchgate.net

NucleophileReagentSolventBaseProductYield (%)
ThiolateR-SHDMF, CH(_3)CNNaH, Et(_3)N, Cs(_2)CO(_3)N-Boc-3-(alkylthio)-L-alanine methyl esterHigh
Protected CysteineBoc-Cys-ORBiphasic/PTCNaHCO(_3)Protected Lanthionine derivativeGood-High

The formation of carbon-carbon bonds at the β-position of alanine can be achieved using carbon-based nucleophiles. Cyanide ions, typically from sodium or potassium cyanide, can be used to introduce a nitrile group, which is a versatile handle for further synthetic transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

The use of organometallic reagents, particularly through cross-coupling reactions, has emerged as a powerful tool for creating C-C bonds. While the bromo-derivative is suitable for some cross-coupling reactions, the analogous N-Boc-3-iodo-L-alanine methyl ester is often preferred for its higher reactivity in palladium-catalyzed reactions like the Negishi cross-coupling. orgsyn.orgpeptide.com In a Negishi coupling, an organozinc reagent, prepared from the iodoalanine derivative, is coupled with an organic halide in the presence of a palladium catalyst. orgsyn.org This methodology has been successfully applied to synthesize various non-natural amino acids, including those with aromatic and heteroaromatic side chains. For instance, the Negishi cross-coupling of Nα-Boc-L-3-iodoalanine methyl ester with 5-bromoindole has been reported to yield Nα-Boc-L-3-(1H-5-indolyl)alanine methyl ester in 51–54% yield under palladium catalysis.

Nucleophile/ReactionReagentCatalystSolventProductYield (%)
CyanideNaCN/KCN-DMSO, DMFN-Boc-3-cyano-L-alanine methyl esterModerate-Good
Organozinc (Negishi)R-ZnX (from iodo-analog)Pd(0) complexTHF, DMFN-Boc-3-substituted-L-alanine methyl ester51-54 (example)

Intramolecular Cyclization Reactions for Heterocycle Formation

The bifunctional nature of this compound allows for its use in intramolecular cyclization reactions to form various heterocyclic systems. The most anticipated cyclization product is the corresponding N-Boc-aziridine-2-carboxylic acid methyl ester. This transformation is typically promoted by a base, which facilitates the deprotonation of the Boc-protected amine, generating a nitrogen anion that can then displace the bromide in an intramolecular S(_N)2 reaction.

The formation of the three-membered aziridine (B145994) ring is a key step in the synthesis of various complex molecules. Aziridines are versatile intermediates that can undergo ring-opening reactions with a variety of nucleophiles, providing access to a wide range of functionalized amino acid derivatives. While the direct intramolecular cyclization of this compound is mechanistically plausible, detailed studies specifically documenting this transformation with high efficiency are not extensively reported in the readily available literature. The success of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent, to favor the intramolecular cyclization over competing intermolecular reactions or elimination.

BaseSolventConditionsProduct
NaH, K(_2)CO(_3), DBUTHF, DMFVariesN-Boc-aziridine-2-carboxylic acid methyl ester
Aziridine Formation

The formation of an aziridine ring from this compound represents a classic example of intramolecular nucleophilic substitution. This reaction, often referred to as a Gabriel-Cromwell type cyclization, proceeds via the nucleophilic attack of the nitrogen atom of the Boc-protected amine on the electrophilic β-carbon, leading to the displacement of the bromide leaving group.

The mechanism is initiated by a base, which deprotonates the nitrogen of the N-Boc group. Although the N-H proton of a Boc-carbamate is not highly acidic, a sufficiently strong base can facilitate the formation of the corresponding nitrogen anion. This intramolecular SN2 reaction results in the formation of a strained, three-membered aziridine ring. The reaction is stereospecific, with the configuration at the α-carbon being retained in the final product, leading to the formation of N-Boc-(2R)-aziridine-2-carboxylic acid methyl ester semanticscholar.orgachemblock.com.

Table 1: Key Aspects of Aziridine Formation

FeatureDescription
Reaction Type Intramolecular Nucleophilic Substitution (SN2)
Key Reagents This compound, Base (e.g., NaH, K2CO3)
Product N-Boc-(2R)-aziridine-2-carboxylic acid methyl ester
Mechanism 1. Deprotonation of the N-Boc protected amine by a base. 2. Intramolecular attack of the resulting nitrogen anion on the β-carbon. 3. Displacement of the bromide ion to form the aziridine ring.
Stereochemistry Retention of configuration at the α-carbon.
Formation of Nitrogen-Containing Ring Systems

Beyond the formation of three-membered aziridine rings, this compound can serve as a precursor for larger nitrogen-containing heterocycles, such as piperidines and pyridines. These syntheses typically involve multi-step sequences where the bromo-alanine derivative is first modified through substitution or coupling reactions, followed by a subsequent cyclization step.

For instance, the bromide can be displaced by a suitable nucleophile that introduces additional functional groups necessary for a subsequent ring-closing reaction. An example of such a strategy could involve the reaction of the bromo-alanine ester with a carbon nucleophile, followed by a series of transformations to construct a six-membered ring. While specific examples starting directly from this compound are not extensively documented, the synthesis of piperidine (B6355638) and pyridine derivatives from other suitably functionalized acyclic precursors is a well-established field in organic chemistry nih.govnih.govnih.gov. These methods often rely on reactions such as intramolecular amination, condensation reactions, or cycloadditions to form the heterocyclic core nih.govnih.govnih.gov.

Elimination Reactions

Formation of Dehydroalanine Derivatives

One of the most prominent reactions of β-halo-α-amino acids is the base-promoted elimination of a hydrogen halide to form α,β-unsaturated amino acids. In the case of this compound, treatment with a base leads to the formation of N-Boc-dehydroalanine methyl ester. This reaction is a crucial method for introducing the dehydroalanine motif, a valuable component in the synthesis of modified peptides and other biologically active molecules nih.govresearchgate.net.

The reaction proceeds via an E2 (elimination, bimolecular) mechanism, where a base abstracts a proton from the α-carbon, and the bromide ion is simultaneously eliminated from the β-carbon. A variety of bases can be employed to effect this transformation, with the choice of base and reaction conditions influencing the reaction rate and yield docbrown.info.

Table 2: Conditions for Dehydroalanine Formation

BaseSolventTemperatureYield
Triethylamine (Et3N)Dichloromethane (DCM)Room TemperatureModerate to High
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Tetrahydrofuran (THF)0 °C to Room TemperatureHigh
Potassium Carbonate (K2CO3)Acetonitrile (MeCN)RefluxModerate
Cesium Carbonate (Cs2CO3)N,N-Dimethylformamide (DMF)60 °CGood

Note: The yields are generalized from typical elimination reactions of β-halo-amino acid derivatives and may vary for the specific substrate.

Stereochemical Outcomes of Elimination Processes

The E2 elimination reaction is known to be highly stereospecific, proceeding preferentially through an anti-periplanar transition state. In this conformation, the abstracted proton, the two carbons, and the leaving group lie in the same plane, with the proton and the leaving group on opposite sides of the C-C bond chemistrysteps.comchemistrysteps.comquora.com.

For this compound, which has a single stereocenter at the α-carbon (C2), the stereochemical outcome is straightforward as there is only one possible alkene product. The key stereochemical requirement is the anti-periplanar arrangement of the α-proton and the β-bromine atom chemistrysteps.comchemistrysteps.comkhanacademy.org. Rotation around the Cα-Cβ bond allows the molecule to adopt the necessary conformation for the E2 mechanism to occur. The base then abstracts the α-proton, leading to the formation of the planar dehydroalanine product libretexts.orgmasterorganicchemistry.com. Because the product is achiral at the α- and β-carbons, the stereochemistry of the starting material does not translate into E/Z isomerism in the product. However, the initial chirality is crucial for reactions where the dehydroalanine derivative is subsequently used in asymmetric synthesis.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-Mediated Coupling Reactions

The carbon-bromine bond in this compound provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position. While the Buchwald-Hartwig amination is a well-known palladium-catalyzed reaction for forming C-N bonds, it typically involves aryl or vinyl halides rather than alkyl halides wikipedia.orgrsc.orgatlanchimpharma.com. However, recent advancements in catalyst design have expanded the scope of these reactions.

More relevant to this substrate are Suzuki and Sonogashira couplings. While direct examples with this compound are scarce in the literature, related studies have shown that N-Boc protected alanine derivatives can undergo palladium-catalyzed Sonogashira and Suzuki coupling reactions on bromo-aryl moieties attached to the amino acid rsc.orgrsc.org. Furthermore, studies on the metallaphotoredox-catalyzed cross-coupling of the corresponding β-bromoalanine derivatives with aryl bromides have demonstrated the feasibility of forming β-aryl-α-amino acids with complete retention of enantiopurity princeton.edu. These examples suggest that this compound is a viable substrate for similar palladium-catalyzed transformations, such as Suzuki coupling with boronic acids or Heck coupling with alkenes, to introduce new substituents at the β-position organic-chemistry.orgnih.govmdpi.comnih.gov.

Table 3: Potential Palladium-Mediated Cross-Coupling Reactions

Coupling ReactionCoupling PartnerPotential Product
Suzuki Coupling Aryl/Vinyl Boronic AcidN-Boc-3-aryl/vinyl-L-alanine Methyl Ester
Heck Coupling AlkeneN-Boc-3-alkenyl-L-alanine Methyl Ester
Sonogashira Coupling Terminal AlkyneN-Boc-3-alkynyl-L-alanine Methyl Ester
Buchwald-Hartwig Amination AmineN-Boc-3-amino-L-alanine Methyl Ester (Diaminopropionic acid derivative)

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a cost-effective and efficient means of forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. While specific examples utilizing this compound are not extensively documented, its reactivity can be inferred from studies on similar alkyl bromides and β-amino acid derivatives. The primary utility of the C-Br bond in this substrate is for cross-coupling reactions where it acts as an electrophilic handle.

Copper-catalyzed N-arylation of amines and amino alcohols, a modified Ullmann condensation, is a well-established transformation. nih.gov In a typical reaction, the alkyl bromide moiety of this compound could couple with various nitrogen nucleophiles, such as primary or secondary amines and anilines. These reactions are often facilitated by a copper(I) source, such as CuI, and a ligand to stabilize the copper center and promote the catalytic cycle. For instance, the N-selective arylation of β-amino alcohols with aryl iodides has been achieved at room temperature using ligands like 2,2,6,6-tetramethylheptane-3,5-dione or indole-2-carboxylic acid, demonstrating the viability of coupling complex amino-containing molecules. nih.gov

Furthermore, photoinduced, copper-catalyzed methods have emerged for the alkylation of amines with alkyl bromides under mild conditions (-40 to 30 °C). nih.gov These reactions suggest that this compound could serve as an effective electrophile for generating novel, unnatural amino acid derivatives through C-N bond formation.

A proposed catalytic cycle for a copper-catalyzed C-N cross-coupling reaction is depicted below. It generally involves oxidative addition of the alkyl bromide to a Cu(I) species, followed by reaction with the amine nucleophile and subsequent reductive elimination to furnish the product and regenerate the active catalyst. acs.orgresearchgate.net

Reaction Type Catalyst/Ligand Nucleophile Typical Conditions Product Type
N-ArylationCuI / Indole-2-carboxylic acidβ-Amino alcoholsBase (e.g., Cs2CO3), Solvent (e.g., Dioxane), Room Temp.N-Aryl-β-amino alcohol derivative
N-AlkylationCuI / PhenanthrolineCarbazolesBase (e.g., LiOt-Bu), Solvent (e.g., Toluene), Visible LightN-Alkyl carbazole derivative
MulticomponentCu(I) saltsNitriles, Carboxylic AcidsRoom Temperatureβ-Diacylamino ester derivative

Other Transition Metal-Catalyzed Reactions

Beyond copper, palladium and nickel complexes are powerful catalysts for cross-coupling reactions involving alkyl halides. The C(sp³)-Br bond in this compound makes it a suitable electrophile for a variety of named reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis. nih.gov The reaction of this compound with organoboron reagents (Suzuki-Miyaura coupling) would lead to the formation of β-substituted alanine derivatives with new C-C bonds. The success of such couplings with unactivated alkyl bromides often relies on the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., PCy₃, RuPhos, BrettPhos) that facilitate the challenging oxidative addition step and prevent β-hydride elimination. nih.govnih.gov Similarly, palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) with various amines is a viable pathway. Mechanistic studies on the coupling of alkyl bromides with nitrogen nucleophiles indicate that these reactions can proceed through radical intermediates, allowing for the coupling of even sterically hindered secondary and tertiary alkyl halides. walisongo.ac.idacs.org

Nickel-Catalyzed Reactions: Nickel catalysts offer a more economical alternative to palladium and often exhibit unique reactivity. nih.gov Nickel-catalyzed C(sp²)-C(sp³) cross-coupling reactions are effective for creating new carbon-carbon bonds. researchgate.net Stereospecific cross-couplings of benzylic and allylic amine derivatives have been developed, highlighting the potential for controlling stereochemistry in related systems. nih.gov Furthermore, nickel photoredox catalysis, often in conjunction with bromine radicals generated photocatalytically, has been used for enantioselective C(sp³)-H cross-couplings, showcasing advanced methods that could potentially be adapted for functionalizing the alanine backbone. researchgate.netthieme-connect.de

Metal Reaction Type Typical Catalyst/Ligand Coupling Partner Product
PalladiumSuzuki-MiyauraPd(OAc)₂ / PCy₃Aryl/Alkyl Boronic Acidβ-Aryl/Alkyl Alanine Derivative
PalladiumBuchwald-HartwigPd₂(dba)₃ / RuPhosPrimary/Secondary Amineβ-Amino Alanine Derivative
NickelKumadaNiCl₂(dme)Grignard Reagentβ-Substituted Alanine Derivative
NickelC-B CouplingNi(COD)₂ / PCy₃Bis(pinacolato)diboronβ-Boryl Alanine Derivative

Radical Reactions and Their Utility

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in a variety of radical reactions. These transformations provide powerful methods for C-C and C-heteroatom bond formation, often under mild conditions.

One prominent application is in Atom Transfer Radical Addition (ATRA). In a typical ATRA process, a radical initiator (e.g., AIBN) or a photocatalyst generates a radical species that abstracts the bromine atom from the alanine derivative. This forms a carbon-centered radical at the β-position, which can then add across an alkene or alkyne. A subsequent halogen atom transfer from another molecule of the starting material propagates the radical chain and yields the addition product. A dual photoredox/copper catalytic system has been shown to be effective for the ATRA of fluoroalkyl bromides to alkenes, a process that could be adapted for this compound. rsc.org

More advanced strategies involve metallaphotoredox catalysis. A dual copper/photoredox system can achieve N-alkylation via a Halogen Abstraction-Radical Capture (HARC) mechanism. nih.gov In this process, a photoredox-generated silyl radical abstracts the bromine atom to form the β-alanyl radical. This radical is then captured by a copper(II)-amide complex, and subsequent reductive elimination forms the C-N bond. This approach bypasses traditional Sₙ2 pathways and can be applied to a wide range of nitrogen nucleophiles and alkyl bromides. nih.gov

Recently, a novel cascade reaction involving a 1,2-nitrogen shift has been reported for β-bromo amino acid esters, enabled by cooperative nickel/diboron catalysis. chemrxiv.org This reaction proceeds through a radical mechanism where cleavage of the C-Br bond initiates a sequence involving C-N bond cleavage and rearrangement, ultimately leading to functionalized β-amino acid motifs. This highlights the sophisticated transformations accessible from β-halo amino acid scaffolds.

Deprotection Strategies for the N-Boc Group and Methyl Ester

Selective or complete removal of the protecting groups is a crucial final step in many synthetic sequences. The N-Boc group and the methyl ester can be cleaved under distinct conditions, allowing for orthogonal deprotection.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net The most common reagents for Boc deprotection are strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in solvents like dioxane or methanol (B129727). smolecule.commdpi.com

The reaction proceeds via protonation of the carbonyl oxygen of the carbamate (B1207046), followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine, which is typically protonated by the excess acid to form an ammonium salt. commonorganicchemistry.com

Kinetic studies have revealed important mechanistic details. For strong acids like HCl, the reaction rate often exhibits a second-order dependence on the acid concentration. nih.govacs.orgscribd.com In contrast, deprotection with TFA can show a more complex, inverse kinetic dependence on the trifluoroacetate counterion concentration. These findings are rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair derived from the protonated carbamate. researchgate.netnih.govacs.org

Reagent Solvent Typical Temperature Key Features
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.Common, effective, volatile byproduct.
Hydrochloric Acid (HCl)1,4-Dioxane, Methanol, Ethyl Acetate0 °C to Room Temp.Forms hydrochloride salt, non-volatile.
Sulfuric Acid (H₂SO₄)Toluene/Propan-2-ol50 °CStrong acid, less common for this substrate.
Solid Brønsted AcidsTetrahydrofuran (THF)High Temperature (Flow)Heterogeneous catalyst, useful for continuous flow.

The methyl ester can be cleaved through hydrolysis under either basic or acidic conditions.

Basic Hydrolysis (Saponification): The most common method for methyl ester cleavage is saponification, which involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.comalgoreducation.comchemguide.co.uk The reaction is typically performed in a mixture of water and an organic cosolvent like tetrahydrofuran (THF) or methanol to ensure solubility.

The mechanism involves the nucleophilic addition of a hydroxide ion to the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion as the leaving group to yield a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt, which drives the reaction to completion, making saponification effectively irreversible. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. algoreducation.com

Acidic Hydrolysis: While less common than saponification, acidic hydrolysis can also be employed. This involves heating the ester with a dilute aqueous acid (e.g., HCl or H₂SO₄). chemguide.co.uk The reaction is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction toward the carboxylic acid product, a large excess of water is required. chemguide.co.uk

Detailed Mechanistic Elucidation of Key Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Mechanism of Palladium-Catalyzed Cross-Coupling: The catalytic cycle for a palladium-catalyzed cross-coupling of an alkyl bromide generally begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. The key steps are:

Oxidative Addition: The C(sp³)-Br bond of the substrate adds to the Pd(0) center, forming an alkyl-Pd(II)-bromide complex. This step is often rate-limiting for alkyl halides. nih.govnih.gov

Transmetalation: In a Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center, displacing the bromide. This step involves a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species. nih.gov For secondary alkyl bromides, an alternative pathway involving single-electron transfer (SET) to form radical intermediates can be operative, which helps to avoid issues like β-hydride elimination. acs.org

Mechanism of Acid-Mediated Boc Deprotection: As discussed, the accepted mechanism for Boc deprotection is the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.

Protonation: The carbamate oxygen is rapidly and reversibly protonated by the acid.

Fragmentation: The protonated intermediate undergoes rate-limiting cleavage of the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid.

Decarboxylation & Protonation: The carbamic acid spontaneously loses carbon dioxide (CO₂) to give the free amine. Under the acidic conditions, the amine is immediately protonated to form the final ammonium salt product. commonorganicchemistry.com The second-order dependence on HCl concentration suggests that a second molecule of HCl acts as a general acid to assist in the departure of the tert-butyl group from the protonated carbamate. nih.govacs.org

Mechanism of Saponification: The hydrolysis of esters under basic conditions follows a nucleophilic acyl substitution pathway.

Nucleophilic Addition: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the methoxide ion (CH₃O⁻) is ejected as the leaving group.

Deprotonation: The product of the first two steps is a carboxylic acid. Since methoxide is a stronger base than the carboxylate anion, it rapidly deprotonates the carboxylic acid in an irreversible acid-base reaction. This final step forms methanol and the carboxylate salt, driving the equilibrium entirely to the product side. masterorganicchemistry.comalgoreducation.com

Kinetic Studies of Reaction Pathways

No published studies containing kinetic data, such as rate constants, reaction orders, or the influence of catalysts on the reaction pathways of this compound, were found.

Transition State Analysis and Computational Modeling

No computational studies detailing the transition state geometries, activation energies, or reaction coordinates for any of the characteristic reactions of this compound could be identified.

Applications of N Boc 3 Bromo L Alanine Methyl Ester As a Chiral Synthetic Intermediate

Synthesis of Modified Amino Acids and Their Analogues

The presence of a bromine atom, a good leaving group, on the β-carbon makes N-Boc-3-bromo-L-alanine methyl ester an excellent electrophilic substrate for the synthesis of various α-amino acid derivatives through nucleophilic substitution or cross-coupling reactions.

Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not among the 20 common amino acids found in proteins, are crucial components in medicinal chemistry and drug discovery. They are used to create peptides and peptidomimetics with enhanced stability, conformational constraint, and biological activity. This compound serves as a key starting material for introducing diverse and unnatural side chains at the β-position.

The primary route for this transformation is the nucleophilic substitution of the bromide ion by a wide array of nucleophiles. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position of the alanine (B10760859) backbone. Examples of nucleophiles include organometallics, enolates, amines, thiols, and azides, leading to a vast library of unique amino acid structures.

Furthermore, the bromo-derivative is well-suited for metal-catalyzed cross-coupling reactions. While analogous iodo-alanine derivatives are sometimes used for reactions like Negishi cross-coupling to form C-C bonds, the bromo-analogue remains a key halogenated building block for similar transformations.

Nucleophile Reaction Type Resulting Amino Acid Side Chain (-CH₂-Nu)
R₂CuLi (Gilman reagent)Nucleophilic SubstitutionAlkyl (-CH₂-R)
R-NH₂ (Amine)Nucleophilic SubstitutionAminoalkyl (-CH₂-NHR)
R-SH (Thiol)Nucleophilic SubstitutionThioether (-CH₂-SR)
N₃⁻ (Azide)Nucleophilic SubstitutionAzidoalkyl (-CH₂-N₃)
R-B(OH)₂ (Boronic acid)Suzuki CouplingAryl/Vinyl (-CH₂-R)
R-Zn-X (Organozinc)Negishi CouplingAlkyl/Aryl (-CH₂-R)

This interactive table summarizes the synthetic possibilities for generating non-proteinogenic amino acids from this compound.

β-Amino Acid Derivatives

β-Amino acids are structural isomers of α-amino acids where the amino group is attached to the β-carbon. They are valuable components in the synthesis of pharmaceuticals like sitagliptin (B1680988) and are known to form stable secondary structures in peptides called foldamers. nih.gov The synthesis of β-amino acids from α-amino acids is a well-established process, typically involving chain extension or homologation. nih.govrsc.org The most common method for this one-carbon elongation is the Arndt-Eistert homologation. nih.gov

This compound is an α-amino acid derivative and is therefore not a direct precursor for the synthesis of β-amino acid derivatives through simple substitution or rearrangement. The conversion would require complex multi-step pathways that are not prominently documented, as more direct homologation methods starting from standard α-amino acids are preferred.

α-Methylated Amino Acids

α-Methylated amino acids are derivatives where the hydrogen atom on the α-carbon is replaced by a methyl group. This modification provides significant conformational constraint to peptides, often inducing helical structures and increasing resistance to enzymatic degradation. The synthesis of these compounds typically involves the methylation of an enolate or enolate equivalent of an amino acid derivative.

Based on available research, this compound is not a standard starting material for the synthesis of α-methylated amino acids. The chemical transformations required for α-methylation are generally performed on precursors that can be readily converted into a stable enolate at the α-position, a process that could be complicated by the presence of the electrophilic β-bromo substituent in the target compound.

Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen center (after potential deprotonation) and an electrophilic carbon center, makes it an ideal precursor for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular cyclization.

Aziridine (B145994) and Azetidine (B1206935) Systems

Aziridines: The three-membered aziridine ring is a strained but highly valuable synthetic intermediate. The structure of this compound is perfectly primed for the synthesis of N-Boc-aziridine-2-carboxylic acid methyl ester. Treatment of the bromo-precursor with a non-nucleophilic base can deprotonate the Boc-protected amine. The resulting amide anion can then act as an intramolecular nucleophile, attacking the adjacent carbon and displacing the bromide ion in a classic SN2 reaction. This stereospecific cyclization yields the corresponding chiral aziridine derivative, a versatile building block for more complex molecules.

Azetidines: Azetidines are four-membered heterocyclic compounds found in numerous natural products and pharmaceuticals. nih.gov The synthesis of an azetidine ring from this compound is not a direct process, as it would require the insertion of a carbon atom into the backbone before cyclization. While syntheses of azetidine-2-carboxylic acid have been developed from precursors like γ-amino-α-bromobutyric acid, a direct or common pathway from β-bromoalanine derivatives is not well-documented. wikipedia.org Such a transformation would necessitate a multi-step sequence, for example, using the bromoalanine to alkylate a one-carbon nucleophile followed by subsequent cyclization.

Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

Pyrrolidines: The five-membered pyrrolidine ring is a ubiquitous scaffold in biologically active compounds. nih.govresearchgate.net this compound can be effectively used as a three-carbon electrophilic building block for the construction of substituted pyrrolidines. A common strategy involves using the bromoalanine to alkylate a soft nucleophile, such as the enolate of a β-ketoester or malonic ester. The resulting product, which now contains the full carbon skeleton, can undergo a series of transformations, such as reduction of the keto group and reductive amination with the deprotected α-amino group, to facilitate the final ring-closing step to form the pyrrolidine system. This approach allows for the synthesis of highly functionalized and stereochemically rich pyrrolidine derivatives.

Piperidines: Similarly, the six-membered piperidine ring system, a core structure in many alkaloids and pharmaceuticals, can be synthesized using this compound. niscpr.res.inwhiterose.ac.uk Analogous to pyrrolidine synthesis, the strategy involves using the bromoalanine derivative to alkylate a suitable carbon nucleophile to assemble the required six-carbon backbone. For instance, alkylation of a three-carbon nucleophilic species would provide the linear precursor. Subsequent chemical manipulations, including deprotection and intramolecular cyclization (e.g., via reductive amination or other ring-closing reactions), yield the target piperidine derivative. The use of iodoalanine, a close analogue, in the synthesis of piperidine-containing indolizidine skeletons highlights the utility of such β-haloalanine precursors in constructing these larger heterocyclic systems. whiterose.ac.uk

Oxazolidinone and Related Ring Systems

The synthesis of oxazolidinone rings is a significant area of medicinal chemistry, as this scaffold is present in several classes of antibiotics. This compound serves as a competent precursor for the formation of chiral oxazolidin-5-ones through intramolecular cyclization.

The reaction mechanism involves the base-mediated deprotonation of the N-Boc protected amine. The resulting amide anion acts as an intramolecular nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in an SN2 fashion. This 5-exo-tet cyclization is stereospecific and results in the formation of a five-membered oxazolidin-5-one ring with retention of the original stereochemistry at the C4 position. The tert-butoxycarbonyl (Boc) group is crucial as it activates the nitrogen for cyclization while also serving as a protecting group. Various synthetic protocols for oxazolidinone formation from N-Boc protected precursors have been developed, highlighting the utility of this general strategy. chimia.chbioorg.orgnih.gov While direct literature examples for this specific substrate are specialized, the transformation is chemically sound and analogous to established methods for related N-Boc protected halo-amino esters. researchgate.netrsc.org

EntryBaseSolventTemperature (°C)Yield (%)Reference
1Sodium Hydride (NaH)Tetrahydrofuran (THF)25-60Good to ExcellentAnalogous to researchgate.net
2Potassium tert-butoxide (t-BuOK)Dimethylformamide (DMF)0-25HighAnalogous to rsc.org
3Lithium bis(trimethylsilyl)amide (LiHMDS)Tetrahydrofuran (THF)-78 to 0HighAnalogous to researchgate.net
This table presents plausible reaction conditions for the intramolecular cyclization of this compound to the corresponding oxazolidin-5-one, based on analogous chemical transformations.

Incorporation into Peptidomimetics and Peptides

As a protected amino acid derivative, this compound is a fundamental component in peptide synthesis. chemimpex.com The presence of the bromine atom at the β-position provides a reactive handle for post-synthetic modifications, enabling the creation of peptides with non-natural structures and enhanced properties.

Conformational restriction of peptides is a key strategy to enhance their biological activity, selectivity, and metabolic stability. This compound is an excellent tool for introducing such constraints.

One primary application is in the synthesis of lanthionine-containing peptides. researchgate.net Lanthionines are thioether-bridged amino acids that create cyclic structures within a peptide sequence. After incorporating the bromoalanine residue into a peptide chain using standard solid-phase or solution-phase synthesis, the bromine atom can be displaced by the thiol group of a cysteine residue located elsewhere in the sequence. nih.govucl.ac.uk This intramolecular nucleophilic substitution forms a stable thioether linkage, resulting in a cyclic, conformationally constrained peptide. researchgate.netacs.org This approach is fundamental to the synthesis of lantibiotics, a class of potent antimicrobial peptides. nih.govacs.org

Another method for inducing conformational constraint is through elimination of hydrogen bromide from the bromoalanine residue to form dehydroalanine (B155165) (Dha). This unsaturated amino acid introduces a planar, rigid element into the peptide backbone, significantly altering its secondary structure.

Modification TypeReagent/ConditionResulting StructureConformational Impact
Lanthionine Bridge FormationIntramolecular reaction with Cysteine residue (basic conditions)Cyclic Thioether PeptideMacrocyclization, significant rigidity
Dehydroalanine FormationBase (e.g., DBU)α,β-Unsaturated Amino AcidLocal planar structure, backbone rigidity
Azide (B81097) SubstitutionSodium Azide (NaN₃)3-Azido-L-alanine residuePrecursor for triazoles, other functionalities

This compound can be incorporated into peptide sequences to generate fragments with specific biological activities. nih.govnih.gov Halogenated amino acids are found in various naturally occurring bioactive peptides, and their presence can modulate pharmacological properties. mdpi.com Synthetic peptides containing 3-bromo-alanine can be used to probe structure-activity relationships or to create analogues of natural peptides with enhanced stability or potency. mdpi.comacs.org

For instance, the bromine atom can increase the lipophilicity of a peptide, potentially improving its cell membrane permeability. Furthermore, the C-Br bond can participate in halogen bonding, a non-covalent interaction that can influence peptide-receptor binding affinity. The synthesis follows standard peptide coupling protocols, where the bromoalanine derivative is treated as a non-standard amino acid building block. lookchem.comnih.gov

Peptide Fragment ClassSynthetic Utility of Bromoalanine ResiduePotential Biological Application
Enzyme InhibitorsServes as a Michael acceptor precursor or reactive handle for covalent inhibition.Protease inhibitors, Kinase inhibitors
Antimicrobial PeptidesMimics natural halogenated peptides, enhances proteolytic stability. mdpi.comDevelopment of new antibiotics
Receptor LigandsModifies peptide conformation and electronic properties for improved binding.GPCR modulators, Hormone analogues

Role in Natural Product Total Synthesis

The use of enantiomerically pure compounds from the "chiral pool" is a cornerstone of modern asymmetric synthesis, allowing for the efficient construction of complex molecules. nih.gov this compound, derived from the natural amino acid L-alanine, is a valuable member of this pool.

In the total synthesis of natural products, this compound provides a scaffold containing a stereocenter and multiple, orthogonally reactive functional groups. mdpi.comorganicchemistrydata.org Synthetic chemists can leverage the C-Br bond for carbon-carbon bond formation (e.g., cross-coupling reactions) or for substitution with various heteroatom nucleophiles. The ester and N-Boc groups can be manipulated to extend the carbon chain or participate in further transformations. The inherent chirality of the molecule is transferred to the final complex target, avoiding the need for technically challenging asymmetric reactions later in the synthesis. While its application in total synthesis is highly specific to the target molecule, its potential lies in its ability to serve as a multifunctional chiral starting material for fragments of alkaloids, polyketides, and other complex natural products.

The synthesis of natural product analogues is crucial for developing new therapeutic agents and understanding biological mechanisms. rsc.org this compound is an ideal starting point for creating libraries of such analogues. The reactivity of the bromine atom allows for the systematic modification of a natural product scaffold. By displacing the bromide with a variety of nucleophiles (e.g., thiols, amines, azides, cyanides), chemists can introduce diverse functionalities into a target molecule. This strategy, often termed "diverted total synthesis," allows for the rapid generation of analogues from a common intermediate, facilitating the exploration of structure-activity relationships (SAR).

NucleophileFunctional Group IntroducedPotential Application in Analogue Synthesis
R-SH (Thiol)ThioetherLanthionine-type modifications, altering solubility and conformation.
R-NH₂ (Amine)Secondary AmineIntroduction of basic centers, altering polarity and receptor interaction.
NaN₃ (Azide)AzidePrecursor for "click chemistry" ligation, amine formation, or triazole synthesis.
KCN (Cyanide)NitrileCarbon chain extension, precursor for carboxylic acids or amines.

Development of Chiral Ligands and Catalysts

The inherent chirality and versatile reactivity of this compound position it as a valuable starting material for the synthesis of sophisticated chiral ligands. These ligands are instrumental in the field of asymmetric catalysis, where they impart stereochemical control on metal-catalyzed reactions, leading to the selective formation of one enantiomer of a product over the other. The development of novel chiral ligands is a continuous pursuit in chemical research, aiming for higher efficiency, selectivity, and broader applicability in synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals, agrochemicals, and fine chemicals.

The strategic placement of a bromine atom at the β-position of the alanine scaffold in this compound provides a key reactive site for the introduction of coordinating moieties, such as phosphine (B1218219) groups. Phosphine ligands are ubiquitous in transition-metal catalysis due to their strong coordination to metals and the tunable electronic and steric properties they offer. The synthesis of chiral phosphine ligands, particularly those derived from readily available chiral pool sources like amino acids, is a highly effective strategy for creating potent asymmetric catalysts.

A prominent application of this compound in this context is its use as a precursor for the synthesis of β-aminophosphine ligands. In a typical synthetic sequence, the bromine atom is displaced by a phosphide (B1233454) nucleophile, such as diphenylphosphine (B32561), through a nucleophilic substitution reaction. This reaction forges a carbon-phosphorus bond, installing the phosphine group onto the chiral backbone derived from L-alanine.

The general synthetic approach can be outlined as follows:

Nucleophilic Substitution: this compound is reacted with a phosphide agent, for instance, lithium diphenylphosphide (LiPPh₂), which is typically generated in situ from chlorodiphenylphosphine (B86185) and a strong reducing agent or from diphenylphosphine and a strong base. The phosphide anion displaces the bromide ion to yield N-Boc-3-(diphenylphosphino)-L-alanine methyl ester. The reaction is carried out under inert conditions to prevent the oxidation of the phosphine.

Deprotection and Modification (Optional): The resulting β-aminophosphine derivative can be used directly as a ligand, or it can be further modified. The Boc protecting group on the nitrogen atom can be removed under acidic conditions to yield a primary amine, which can then be functionalized to create bidentate or tridentate ligands. The methyl ester group can also be hydrolyzed or reduced to introduce additional coordination sites or to modulate the ligand's solubility and electronic properties.

The resulting chiral β-aminophosphine ligands can coordinate to a variety of transition metals, including palladium, rhodium, ruthenium, and copper, to form catalytically active complexes. These complexes have shown great promise in a range of asymmetric transformations.

Table 1: Potential Asymmetric Catalytic Applications of Ligands Derived from this compound

Catalytic ReactionMetal CatalystSubstrate ClassProduct ClassPotential Enantiomeric Excess (% ee)
Asymmetric HydrogenationRhodium, RutheniumProchiral olefins, ketonesChiral alkanes, alcoholsHigh
Asymmetric Allylic AlkylationPalladiumAllylic substratesChiral allylated compoundsHigh
Asymmetric Michael AdditionCopper, Rhodiumα,β-Unsaturated compoundsChiral 1,4-adductsGood to High
Asymmetric Heck ReactionPalladiumAlkenes and aryl halidesChiral substituted alkenesModerate to High

Detailed Research Findings:

While specific research articles detailing the synthesis and application of chiral ligands directly from this compound are not abundant in the public domain, the synthetic strategy is well-precedented with analogous substrates. For example, the synthesis of β-aminophosphine ligands from other amino acid derivatives, where a leaving group at the β-position is displaced by a phosphide, has been successfully demonstrated. These studies have shown that the resulting ligands, when complexed with transition metals, can induce high levels of enantioselectivity in various catalytic reactions.

The chirality originating from the L-alanine backbone of this compound creates a defined stereochemical environment around the metal center in the resulting catalyst. This chiral environment dictates the facial selectivity of the substrate's approach to the metal center during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. The Boc protecting group and the methyl ester functionality in the precursor molecule offer handles for further synthetic manipulations, allowing for the fine-tuning of the ligand's structure to optimize its catalytic performance for a specific reaction.

Derivatives, Analogues, and Structural Modifications of N Boc 3 Bromo L Alanine Methyl Ester

Variation of N-Protecting Groups (e.g., Fmoc, Cbz)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. organic-chemistry.org However, synthetic strategies, particularly in peptide synthesis, often require orthogonal protecting groups that can be removed under different conditions. The two most common alternatives to the Boc group in this context are the fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups. chemimpex.comchembk.com

Fmoc Group: The Fmoc group is base-labile and is typically removed using a secondary amine, such as piperidine (B6355638). This orthogonality with the acid-labile Boc group is fundamental to modern solid-phase peptide synthesis. chemimpex.com The corresponding derivative, N-Fmoc-3-bromo-L-alanine, is a valuable building block for incorporating a reactive β-haloalanine moiety into peptides, which can later be used for cyclization or other modifications. achemblock.comiris-biotech.de

Cbz Group: The Cbz (or Z) group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). chembk.com This provides a third set of orthogonal deprotection conditions. N-Cbz-3-bromo-L-alanine derivatives can be used in solution-phase synthesis where acidic or basic conditions might affect other parts of the molecule. justia.comorgsyn.org

Protecting GroupStructureAbbreviationCleavage ConditionsStability
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)Base, Hydrogenolysis
9-FluorenylmethoxycarbonylFmocBasic (e.g., Piperidine)Acid, Hydrogenolysis
BenzyloxycarbonylCbz (or Z)Catalytic HydrogenolysisAcid, Base

Modifications at the Carboxyl Ester Functionality

The methyl ester of N-Boc-3-bromo-L-alanine is a convenient functional handle that can be readily converted into other functionalities, most commonly a carboxylic acid or an amide.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, N-Boc-3-bromo-L-alanine, under either acidic or basic (saponification) conditions. Basic hydrolysis, typically using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent such as methanol (B129727) or tetrahydrofuran, is common. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the free carboxylic acid. The resulting carboxylic acid is a crucial intermediate for subsequent amide bond formation using standard peptide coupling reagents.

Amide bonds can be formed from the methyl ester derivative through two primary routes. The first, and most common, is a two-step process involving the hydrolysis of the ester to the carboxylic acid (as described in 5.2.1), followed by a coupling reaction with a desired amine. This coupling is mediated by reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or other specialized coupling agents (e.g., HATU, HOBt). google.com

Alternatively, direct conversion of the ester to an amide (aminolysis) can be achieved by reacting it with an amine. orgsyn.org This reaction is often slower than hydrolysis and may require heating or catalysis, for instance, using reagents based on trimethylaluminum. researchgate.net Boron-based reagents have also been developed for the direct amidation of carboxylic acids and can be applied in related transformations. acs.orgucl.ac.uk

Substitution and Manipulation of the Bromine Atom

The bromine atom at the β-position is a key feature of the molecule, acting as a good leaving group in nucleophilic substitution reactions and enabling the formation of carbon-carbon bonds through organometallic chemistry.

The bromo-substituent can be exchanged for other halogens, most notably iodine, via a Finkelstein reaction. orgsyn.org This typically involves treating the bromo derivative with an excess of sodium iodide (NaI) in a solvent like acetone (B3395972). The equilibrium is driven towards the iodo product because sodium bromide is less soluble in acetone and precipitates out.

The resulting N-Boc-3-iodo-L-alanine methyl ester is often more reactive than its bromo counterpart, particularly in metal-catalyzed cross-coupling reactions. orgsyn.orgresearchgate.netfishersci.capeptide.com This enhanced reactivity makes it a highly valuable intermediate in its own right. sigmaaldrich.comthermofisher.comthermofisher.com While the synthesis of fluoro analogues is also possible, it generally requires specialized fluorinating agents and conditions.

The carbon-bromine bond is polarized, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. libretexts.org This allows for the introduction of diverse functional groups:

Heteroatom Nucleophiles: Reagents such as amines, thiols, and alkoxides can displace the bromide to form β-amino, β-thio, and β-alkoxy alanine (B10760859) derivatives, respectively.

Carbon-Carbon Bond Formation: While direct substitution with carbon nucleophiles can be challenging, a more robust method involves the use of the corresponding iodo-alanine derivative in palladium-catalyzed cross-coupling reactions. orgsyn.org The iodo derivative can be converted into an organozinc reagent, which then undergoes Negishi coupling with various electrophiles (e.g., aryl iodides, vinyl triflates) to form novel, non-natural amino acids. orgsyn.orgpeptide.com This strategy significantly expands the synthetic utility of the original bromo-alanine scaffold.

Nucleophile (Nu⁻)Reagent ExampleProduct Type
Azide (B81097)Sodium Azide (NaN₃)N-Boc-3-azido-L-alanine methyl ester
ThiolateSodium Thiophenoxide (NaSPh)N-Boc-3-(phenylthio)-L-alanine methyl ester
CyanideSodium Cyanide (NaCN)N-Boc-3-cyano-L-alanine methyl ester
MalonateDiethyl malonateGlutamic acid derivatives (after hydrolysis and decarboxylation)
Aryl/Vinyl groups (via cross-coupling)Arylzinc reagents (Negishi)Phenylalanine analogues and other unnatural amino acids

Stereochemical Analogues (e.g., D-enantiomer, DL-racemate)

The D-enantiomer, N-Boc-3-bromo-D-alanine methyl ester, and the DL-racemate, N-Boc-3-bromo-DL-alanine methyl ester, represent the primary stereochemical analogues of the L-form. The D-enantiomer is the non-superimposable mirror image of the L-enantiomer, possessing identical physical properties such as melting point and solubility in achiral solvents, but rotating plane-polarized light in the opposite direction. The DL-racemate is an equimolar mixture of the L- and D-enantiomers and is optically inactive.

Synthesis and Stereochemical Integrity

The synthesis of the D-enantiomer typically mirrors that of the L-enantiomer, starting from the corresponding D-alanine. The process involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by bromination at the β-position and subsequent esterification of the carboxylic acid. Throughout this synthetic sequence, maintaining the stereochemical integrity of the chiral center is paramount. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the enantiomeric purity and ensure that racemization has not occurred.

The DL-racemate can be prepared either by mixing equal quantities of the pure L- and D-enantiomers or through a synthetic route that does not employ stereoselective control, resulting in the formation of both enantiomers in equal proportions.

Comparative Properties and Applications

The distinct three-dimensional structures of the L- and D-enantiomers can lead to significantly different interactions in biological systems. For instance, the incorporation of a D-amino acid derivative into a peptide chain can confer resistance to enzymatic degradation, a valuable attribute for therapeutic peptides. While specific comparative studies on the biological activity of the N-Boc-3-bromo-alanine methyl ester enantiomers are not extensively documented in publicly available literature, the principle of stereospecificity in biological recognition is a well-established concept.

The choice between using a pure enantiomer or a racemic mixture in synthesis depends on the desired outcome. For applications where stereochemistry is critical, such as in the synthesis of pharmaceuticals with a specific chiral target, the use of an enantiomerically pure starting material is necessary. In contrast, for some applications in materials science or as a starting point for further racemic synthesis, the DL-racemate may be a more cost-effective option.

The table below summarizes the key identifiers for the stereochemical analogues of N-Boc-3-bromo-alanine methyl ester.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Boc-3-bromo-L-alanine Methyl Ester175844-11-8C₉H₁₆BrNO₄282.13
N-Boc-3-bromo-D-alanine Methyl Ester402726-50-5C₉H₁₆BrNO₄282.13
N-Boc-3-bromo-DL-alanine Methyl EsterNot AvailableC₉H₁₆BrNO₄282.13

Advanced Analytical Approaches in the Study of N Boc 3 Bromo L Alanine Methyl Ester Reactivity and Transformations

Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable data on reaction kinetics, the formation of transient intermediates, and the appearance of products. Spectroscopic methods are particularly well-suited for this purpose, offering non-invasive, continuous data acquisition.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction kinetics directly within the NMR tube. By acquiring spectra at regular intervals, chemists can track the concentration changes of reactants, intermediates, and products over time without altering the reaction conditions.

A common transformation of N-Boc-3-bromo-L-alanine methyl ester is its acid-catalyzed deprotection to remove the tert-butoxycarbonyl (Boc) group. The kinetics of such deprotection reactions have been shown to follow a second-order dependence on the acid concentration. nih.govacs.org To study this, a sample of the ester in a suitable deuterated solvent is treated with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and a series of ¹H NMR spectra are recorded.

The disappearance of the characteristic singlet from the Boc group's nine equivalent protons (typically around 1.4 ppm) and the appearance of new signals corresponding to the deprotected amine product can be integrated. Plotting the concentration versus time allows for the determination of the reaction rate and order. ox.ac.uk

Table 1: Hypothetical Kinetic Data for the Deprotection of this compound Monitored by ¹H NMR

Time (minutes)Integral of Boc Signal (Relative)Concentration of Starting Material (M)
0100.00.100
1075.20.075
2056.50.057
3042.40.042
6017.90.018
907.60.008

This interactive table illustrates how the decay of the starting material's signal can be used to calculate concentration changes over the course of the reaction.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for identifying reactants, intermediates, products, and byproducts in a reaction mixture. Its high sensitivity and specificity allow for the detection of trace components, providing a detailed profile of the reaction progress. nih.gov

Consider a nucleophilic substitution reaction where the bromine atom of this compound is displaced by an azide (B81097) nucleophile to form N-Boc-3-azido-L-alanine methyl ester. LC-MS can be used to monitor this transformation. The starting material and product have distinct molecular weights, which are readily differentiated by the mass spectrometer. By tracking the ion currents corresponding to the [M+H]⁺ or [M+Na]⁺ adducts of each species, a qualitative and semi-quantitative picture of the reaction can be constructed. This technique is crucial for confirming the identity of the desired product and for identifying potential side reactions, such as elimination or hydrolysis. nih.govrsc.org

Table 2: Expected Mass-to-Charge Ratios (m/z) for Monitoring an Azide Substitution Reaction

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Expected m/z [M+Na]⁺
This compoundC₉H₁₆BrNO₄282.13282.03 / 284.03304.01 / 306.01
N-Boc-3-azido-L-alanine Methyl EsterC₉H₁₆N₄O₄244.25245.12267.10

This table shows the distinct m/z values that would be monitored to track the conversion of the starting material to the product. The isotopic pattern of bromine (¹⁹Br/⁸¹Br) provides a characteristic signature for the starting material.

Chromatographic Methods for Purity and Yield Determination in Complex Reactions

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for accurately determining the yield of its subsequent transformations. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

For purity analysis, a sample is analyzed by HPLC with a UV detector (as the carbamate (B1207046) group has some UV absorbance) or a more universal detector like an Evaporative Light Scattering Detector (ELSD). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For yield determination, a known amount of an internal standard is added to the reaction mixture before analysis. By comparing the peak area of the product to that of the internal standard, the exact quantity of the product formed can be calculated, leading to a precise reaction yield.

Table 3: Representative RP-HPLC Data for Yield Determination

CompoundRetention Time (min)Peak Area
Internal Standard (e.g., Naphthalene)8.5255,430
This compound5.2112,150
Product (e.g., N-Boc-3-azido-L-alanine Methyl Ester)6.4588,760

This table illustrates a typical output from an HPLC analysis used for calculating reaction conversion and yield. The separation of starting material, product, and an internal standard allows for accurate quantification.

Chiral Analytical Methods for Enantiomeric Excess Determination

Maintaining the stereochemical purity of this compound is critical, as it is a chiral building block. The enantiomeric excess (e.e.) of the starting material and its reaction products must be rigorously controlled and measured. Chiral HPLC is the most widely used technique for this purpose. uma.esheraldopenaccess.us

This method utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® IA), are highly effective for separating N-Boc protected amino acids and their esters. researchgate.netsigmaaldrich.com The sample is injected onto the chiral column, and the two enantiomers elute at different retention times. The e.e. is calculated from the relative peak areas of the two enantiomers.

e.e. (%) = [ (Area L - Area D) / (Area L + Area D) ] × 100

Table 4: Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination

EnantiomerRetention Time (min)Peak Area
D-enantiomer (impurity)12.3450
L-enantiomer (major)14.889,550

Based on the data in this table, the enantiomeric excess is calculated as [(89550 - 450) / (89550 + 450)] * 100 = 99.0%. This confirms the high stereochemical purity of the sample.

Theoretical and Computational Studies on N Boc 3 Bromo L Alanine Methyl Ester

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and electronic distribution of N-Boc-3-bromo-L-alanine methyl ester are fundamental to its reactivity. Conformational analysis, typically performed using computational methods like Density Functional Theory (DFT) or molecular mechanics, would seek to identify the molecule's low-energy conformations.

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, are also critical. The presence of a bromine atom at the β-position introduces several key effects. The electron-withdrawing nature of bromine, due to its electronegativity, would polarize the Cβ-Br bond. This inductive effect would also influence the acidity of the neighboring protons. Furthermore, hyperconjugation, the interaction of the C-Br bonding and anti-bonding orbitals with adjacent σ-bonds, could affect bond lengths and rotational barriers. A crucial stereoelectronic interaction to consider would be the alignment of the C-Br bond relative to the carbonyl group of the methyl ester and the N-Boc group, as this can influence the molecule's reactivity in nucleophilic substitution reactions.

A hypothetical conformational energy landscape for this compound could be populated with several low-energy conformers. The relative energies of these conformers would be determined by a balance of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic interactions.

Table 1: Hypothetical Low-Energy Conformers and Their Stabilizing Interactions

Conformer ID Dihedral Angles (φ, ψ, χ1) Key Intramolecular Interactions Relative Energy (kcal/mol)
Conf-1 g-, g+, t Intramolecular H-bond (N-H···O=C ester) 0.00
Conf-2 t, g-, g+ Steric minimization of Boc group +0.5

| Conf-3 | g+, t, g- | Favorable stereoelectronic alignment | +0.8 |

This table is illustrative and based on general principles of conformational analysis for N-protected amino acids. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly using DFT, are powerful tools for predicting the reactivity and selectivity of molecules. For this compound, these calculations can elucidate the sites most susceptible to nucleophilic or electrophilic attack.

Analysis of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide key insights. The LUMO is expected to be localized primarily on the C-Br antibonding orbital (σ*C-Br), indicating that the β-carbon is the most electrophilic site and susceptible to nucleophilic attack, a common pathway for this class of compounds. The energy of the LUMO can be correlated with the molecule's reactivity towards nucleophiles; a lower LUMO energy suggests higher reactivity.

Electrostatic potential maps would visually represent the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. It is anticipated that the area around the β-carbon would show a positive electrostatic potential, further confirming its electrophilicity.

Calculations of atomic charges (e.g., using Natural Bond Orbital analysis) would quantify the partial charges on each atom, providing a more detailed picture of the bond polarities. The carbon atom of the methyl ester carbonyl group would also be an electrophilic site, though likely less reactive towards nucleophilic substitution than the β-carbon due to the better leaving group ability of bromide.

Table 2: Predicted Reactivity Indices from Quantum Chemical Calculations

Parameter Predicted Value/Location Implication for Reactivity
LUMO Energy Low High reactivity towards nucleophiles
LUMO Localization σ* C-Br orbital Cβ is the primary electrophilic center
Electrostatic Potential Positive potential near Cβ Susceptibility to nucleophilic attack

| NBO Charge on Cβ | Partially positive | Electrophilic character |

These predictions are based on the expected electronic structure of the molecule and would need to be confirmed by actual DFT calculations.

Reaction Pathway Modeling and Energy Profiles

Computational modeling can be used to map out the entire energy profile of a reaction involving this compound. This involves locating the transition states (the highest energy points along the reaction coordinate) and intermediates for a given transformation. A common reaction for this molecule is the nucleophilic substitution of the bromide.

For an SN2 reaction, the energy profile would show the reactants (this compound and a nucleophile) proceeding through a single transition state to form the products. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational modeling can accurately predict this barrier. The geometry of the transition state would reveal the concerted nature of the bond-breaking (C-Br) and bond-forming (C-Nucleophile) processes.

Alternatively, if the reaction were to proceed through an SN1 mechanism, the energy profile would show the formation of a carbocation intermediate after the departure of the bromide leaving group. This would involve two transition states. However, for a primary-like carbon such as Cβ, an SN2 pathway is generally more plausible.

DFT calculations can also be used to explore competing reaction pathways, such as elimination reactions (E2), which might occur in the presence of a strong, sterically hindered base. By comparing the activation energies for the SN2 and E2 pathways, one could predict the major product under different reaction conditions.

Prediction of Stereochemical Outcomes in Asymmetric Transformations

A key aspect of the chemistry of this compound is its chirality. Computational methods are instrumental in predicting and rationalizing the stereochemical outcomes of its reactions.

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry at that center. For this compound, a nucleophilic attack at the Cβ would likely proceed with inversion of configuration if Cβ were a stereocenter. However, in this molecule, the stereocenter is at Cα. The stereochemistry at Cα influences the facial selectivity of the attack at Cβ.

Computational modeling of the transition states for nucleophilic attack on different conformations of the substrate can explain the observed diastereoselectivity. The steric hindrance posed by the N-Boc and methyl ester groups, as directed by the L-alanine stereocenter, would make one face of the molecule more accessible to the incoming nucleophile. By calculating the activation energies for attack from both faces, the diastereomeric ratio of the products can be predicted.

For reactions involving chiral catalysts, computational modeling can be used to build models of the catalyst-substrate complex. By analyzing the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) in the transition states leading to different stereoisomeric products, the origin of the enantioselectivity or diastereoselectivity can be understood. This predictive power is crucial in the design of new asymmetric syntheses.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Boc-3-bromo-L-alanine methyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) followed by bromination at the β-position. For example, in analogous Boc-protected alanine derivatives, bromination is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., THF at −78°C) to prevent over-bromination . Reaction monitoring via TLC or LC-MS is critical to optimize stoichiometry and avoid side products like di-brominated species.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl), methyl ester (δ ~3.6 ppm), and bromine substitution (split signals due to chiral center) .
  • Mass Spectrometry : HRMS or ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 282.132) and isotopic patterns from bromine .
  • HPLC : Reverse-phase chromatography with UV detection (210–220 nm) to assess purity (>95% required for peptide coupling reactions) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Common issues include:

  • Epimerization : Minimized by using low temperatures (−78°C) and non-polar solvents (e.g., dichloromethane) during bromination .
  • Ester Hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions and mild acids (e.g., AcOH) for Boc deprotection .
  • Byproduct Formation : Excess brominating agents (e.g., NBS) require quenching with reducing agents like Na₂S₂O₃ before purification .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of this compound?

  • Methodological Answer : Apply orthogonal arrays (e.g., L9 array) to test parameters:

  • Factors : Catalyst type (e.g., Lewis acids), bromination time, temperature, and solvent polarity.
  • Response Variable : Yield and enantiomeric excess (ee).
  • Example : In analogous esterification reactions, Taguchi optimization identified catalyst concentration as the most critical factor (77.5% contribution to yield) . Use ANOVA to rank parameter significance and derive optimal conditions (e.g., 1.5 wt% catalyst, 60°C) .

Q. What mechanistic insights explain the stereochemical outcomes of bromination in this compound?

  • Methodological Answer : Radical or electrophilic bromination pathways can lead to racemization. Computational studies (DFT) on similar β-bromoalanine derivatives suggest that bromine radical addition proceeds with inversion of configuration, while ionic mechanisms (e.g., HBr elimination) risk epimerization . Use chiral GC or polarimetry to track ee changes under varying bromination conditions.

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Methodological Answer : Stability studies show:

  • Polar Solvents (e.g., DMF) : Accelerate hydrolysis of the methyl ester; store in anhydrous THF or acetonitrile at −20°C .
  • Temperature : Degradation rates double with every 10°C increase; use accelerated aging tests (40°C/75% RH) to model shelf life .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported yields of this compound across studies?

  • Methodological Answer :

  • Source Analysis : Cross-check purity of starting materials (e.g., Boc-L-alanine methyl ester) and bromination agents; commercial batches may vary in hydration or reactivity .
  • Reproducibility : Replicate protocols using identical equipment (e.g., Schlenk lines for air-sensitive steps) and validate with internal standards .
  • Case Study : In one study, yield variations (71–96%) were traced to inconsistent catalyst activation; pre-drying KOH at 120°C improved reproducibility .

Application-Oriented Questions

Q. What role does this compound play in peptide synthesis and bioconjugation?

  • Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups into peptides. For example:

  • Step 1 : Boc deprotection with TFA.
  • Step 2 : Pd-catalyzed coupling with boronic acids (e.g., aryl-Bpin) in DMF/H₂O at 80°C .
  • Monitoring : Use MALDI-TOF to track molecular weight shifts (e.g., +136 Da for phenyl addition) .

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